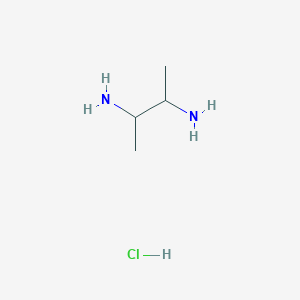

Butane-2,3-diamine Hydrochloride

Description

Significance of Butane-2,3-diamine (B3053815) Frameworks in Contemporary Organic Chemistry

The butane-2,3-diamine framework is a fundamental and versatile scaffold in organic chemistry. Its simple four-carbon backbone with two stereogenic centers provides a model system for studying stereochemistry and its influence on reaction outcomes. acs.orgyoutube.com This framework is a key component in the synthesis of chiral ligands for asymmetric catalysis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. sigmaaldrich.comrsc.org The ability of the diamine to coordinate with transition metals has been exploited in the development of catalysts for a variety of organic transformations. wikipedia.org Furthermore, derivatives of butane-2,3-diamine are used as building blocks in the synthesis of more complex molecules, including natural products and medicinal agents. nih.gov

Stereoisomeric Forms of Butane-2,3-diamine: Meso and Enantiomeric Considerations

Butane-2,3-diamine exists in three stereoisomeric forms due to the presence of two chiral centers at the C2 and C3 positions. These forms consist of a pair of enantiomers, (2R,3R)-butane-2,3-diamine and (2S,3S)-butane-2,3-diamine, and a meso-compound, (2R,3S)-butane-2,3-diamine. wikipedia.orgvedantu.comtardigrade.in The enantiomers are non-superimposable mirror images of each other and are optically active, meaning they rotate the plane of polarized light. vedantu.comyoutube.com In contrast, the meso form is achiral and optically inactive due to an internal plane of symmetry. youtube.comvedantu.comtardigrade.in The distinct spatial arrangement of the amino groups in each stereoisomer leads to different chemical and physical properties, which is a critical consideration in their application, particularly in stereoselective synthesis. acs.org The separation of these stereoisomers can be achieved through methods like fractional crystallization of their salts, such as the hydrochloride or tartrate salts. wikipedia.org

Table 1: Stereoisomers of Butane-2,3-diamine

| Stereoisomer | Configuration | Chirality | Optical Activity |

| (+)-Butane-2,3-diamine | (2R,3R) | Chiral | Optically Active |

| (-)-Butane-2,3-diamine | (2S,3S) | Chiral | Optically Active |

| meso-Butane-2,3-diamine | (2R,3S) | Achiral | Optically Inactive |

Overview of Academic Research Trajectories for Butane-2,3-diamine Hydrochloride

Academic research involving this compound has primarily focused on its synthesis, stereochemical analysis, and application as a ligand in coordination chemistry and catalysis. The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its use in various chemical reactions. smolecule.comnih.gov

Key research areas include:

Synthesis and Resolution: Researchers have explored various synthetic pathways to produce butane-2,3-diamine, including the reduction of dimethylglyoxime (B607122) and the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole. wikipedia.org A significant focus has been on the development of methods for the efficient separation of the meso and enantiomeric forms, often involving the fractional crystallization of their dihydrochloride (B599025) salts. wikipedia.org

Coordination Chemistry: The ability of the different stereoisomers of butane-2,3-diamine to act as chelating ligands for a wide range of transition metals has been extensively studied. wikipedia.org These studies investigate the stereochemistry of the resulting metal complexes and how the ligand's configuration influences the complex's geometry and reactivity. For example, the structure of complexes like [Co(meso-2,3-butanediamine)₂CO₃]⁺ has been determined using X-ray crystallography. wikipedia.org

Asymmetric Catalysis: Chiral enantiomers of this compound are valuable precursors for synthesizing chiral ligands used in asymmetric catalysis. sigmaaldrich.com These ligands are instrumental in controlling the stereochemical outcome of reactions, leading to the selective formation of one enantiomer of a product. This is a critical aspect of modern pharmaceutical and fine chemical synthesis. rsc.org

Properties

CAS No. |

79595-77-0 |

|---|---|

Molecular Formula |

C4H13ClN2 |

Molecular Weight |

124.61 g/mol |

IUPAC Name |

butane-2,3-diamine;hydrochloride |

InChI |

InChI=1S/C4H12N2.ClH/c1-3(5)4(2)6;/h3-4H,5-6H2,1-2H3;1H |

InChI Key |

YJFWSHYYDTVDIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)N)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control

Regioselective and Stereoselective Synthesis of Butane-2,3-diamine (B3053815) Stereoisomers

The creation of specific stereoisomers of butane-2,3-diamine is a significant objective in synthetic chemistry. sigmaaldrich.com Various strategies have been developed to control the stereochemical outcome of the synthesis.

Asymmetric hydrogenation represents a powerful method for producing enantioenriched compounds. nih.gov This technique often involves the use of chiral catalysts to influence the stereochemical course of a reduction reaction. For instance, ruthenium complexes containing chiral diphosphine ligands, such as BINAP, in conjunction with a chiral 1,2-diamine, have proven to be excellent precatalysts for the asymmetric hydrogenation of ketones. nih.gov The presence of the diamine ligand is often crucial for achieving high catalytic activity. nih.gov These catalytic systems can convert achiral starting materials into chiral products with a high degree of stereochemical precision. nih.gov

One established route to butane-2,3-diamines involves the reduction of dimethylglyoxime (B607122) using a powerful reducing agent like lithium aluminium hydride. wikipedia.org Another method involves the hydrolysis of 2-ethoxy-4,5-dihydro-4,5-dimethylimidazole with barium hydroxide. wikipedia.org These methods typically produce a mixture of stereoisomers that require subsequent separation. wikipedia.org The stereoselective synthesis of 2-amino-1,3-diols, which are structurally related to diamines, often involves the stereoselective construction of the amino and hydroxyl groups, highlighting the importance of controlling the insertion of these functional groups. beilstein-journals.orgbeilstein-journals.org

The synthesis of diamines can also be approached through condensation reactions involving diketone precursors. For example, the condensation of diacetyl (2,3-butanedione) with primary alkyl amines can lead to the formation of various imino and diimino compounds. mdpi.com While this specific example leads to benzoquinone derivatives, the underlying principle of condensing a diketone with an amine source is a viable strategy. The classical Claisen condensation, which involves the reaction of ketones and esters, is a fundamental method for preparing 1,3-diketones, which can serve as precursors in various synthetic pathways. nih.govorganic-chemistry.org The synthesis of butane-2,3-diacetal protected building blocks often starts from the condensation of butanedione with a diol. durham.ac.uk

Enantiomeric Resolution and Diastereomeric Separation Techniques

Since many synthetic routes yield a mixture of stereoisomers, effective separation techniques are crucial for obtaining pure enantiomers or diastereomers. libretexts.orglibretexts.org

Diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orglibretexts.orgumn.edu For butane-2,3-diamine, the meso and the d,l (racemic) diastereomers can be separated by the fractional crystallization of their hydrochloride salts. wikipedia.org This process takes advantage of the differential solubility of the diastereomeric salts in a given solvent system, allowing one to crystallize out while the other remains in solution.

The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is a significant challenge because enantiomers have identical physical properties. chemistrysteps.com A common and effective strategy is to convert the enantiomers into a mixture of diastereomers by reacting them with a single, pure enantiomer of another chiral compound, often referred to as a resolving agent. libretexts.orglibretexts.orgpbworks.com

For the resolution of butane-2,3-diamine enantiomers, tartaric acid is a frequently used resolving agent. wikipedia.org The reaction of the racemic diamine with an enantiomerically pure form of tartaric acid (e.g., (R,R)-tartaric acid) results in the formation of two diastereomeric salts: (R,R)-diamine-(R,R)-tartrate and (S,S)-diamine-(R,R)-tartrate. pbworks.com These diastereomeric salts have different solubilities, allowing them to be separated by fractional crystallization. pbworks.com Once separated, the pure enantiomers of the diamine can be recovered by treating the diastereomeric salts with a strong base. libretexts.orglibretexts.org

Interactive Data Table: Properties of Butane-2,3-diamine Stereoisomers

| Property | Value | Reference |

| Chemical Formula | C4H12N2 | wikipedia.org |

| Molar Mass | 88.154 g·mol−1 | wikipedia.org |

| Appearance | Colorless oil | wikipedia.org |

| (R,R)-Butane-2,3-diamine CAS Number | 52165-57-8 | wikipedia.org |

| (S,S)-Butane-2,3-diamine CAS Number | 52165-56-7 | wikipedia.org |

| meso-Butane-2,3-diamine CAS Number | 20759-15-3 | wikipedia.org |

| Racemic Butane-2,3-diamine CAS Number | 20699-48-3 | wikipedia.org |

| Butane-2,3-diamine Dihydrochloride (B599025) Molecular Weight | 161.07 g/mol | nih.gov |

| Butane-2,3-diamine Dihydrochloride IUPAC Name | butane-2,3-diamine;dihydrochloride | nih.gov |

Chiral Chromatography and Polarimetry for Enantiomeric Excess Determination

The determination of the enantiomeric purity of chiral compounds like butane-2,3-diamine is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and quantifying their relative amounts. uma.es This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. gcms.cz By integrating the peak areas of the separated enantiomers, the enantiomeric excess (ee) can be accurately calculated. uma.eslibretexts.org

Polarimetry offers another method for assessing enantiomeric purity. Chiral molecules have the ability to rotate plane-polarized light. pdx.edu The specific rotation, a characteristic property of a chiral compound, is the angle of rotation observed under standard conditions. pdx.edu An equal mixture of two enantiomers, known as a racemic mixture, is optically inactive as the rotations of the individual enantiomers cancel each other out. masterorganicchemistry.com The optical purity, which is equivalent to the enantiomeric excess, can be determined by comparing the specific rotation of a sample to the specific rotation of a pure enantiomer. masterorganicchemistry.comlibretexts.orglibretexts.org The enantiomeric excess is a measure of the predominance of one enantiomer over the other and is a critical parameter in asymmetric synthesis. pdx.edulibretexts.org

Table 1: Key Concepts in Enantiomeric Excess Determination

| Term | Definition |

|---|---|

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, representing the percentage excess of one enantiomer over the other. masterorganicchemistry.com |

| Chiral Chromatography | A chromatographic technique that uses a chiral stationary phase to separate enantiomers. gcms.cz |

| Polarimetry | A technique that measures the rotation of plane-polarized light by a chiral substance. pdx.edu |

| Specific Rotation ([α]) | The observed angle of rotation of plane-polarized light when a sample is tested under specific standard conditions (e.g., concentration, path length, temperature, and wavelength). pdx.edu |

| Racemic Mixture | A mixture containing equal amounts of the (R)- and (S)-enantiomers, resulting in no net optical activity. masterorganicchemistry.com |

Synthesis of Butane-2,3-diamine Hydrochloride Derivatives and Substituted Analogues

The amino groups of this compound offer reactive sites for further functionalization, allowing for the synthesis of a wide array of derivatives and substituted analogues. smolecule.com

Strategies for Incorporating Bulky Steric Groups and Their Impact on Reactivity

The introduction of sterically demanding or "bulky" groups onto the diamine framework can significantly influence the reactivity and properties of the resulting ligands and their metal complexes. bohrium.com These bulky substituents can create a sterically hindered environment around a metal center, which can be advantageous in several ways. For instance, it can stabilize low-coordination numbers and highly reactive species by preventing oligomerization or disproportionation reactions. bohrium.comresearchgate.netrsc.org

Strategies for introducing such groups often involve the reaction of the diamine with reagents containing large alkyl or aryl moieties. The choice of the bulky group allows for the fine-tuning of the steric and electronic properties of the resulting ligand. bohrium.com For example, in copper-catalyzed cross-coupling reactions, while N,N'-dimethyl-substituted diamine ligands generally lead to higher reaction rates, further substitution with larger groups can result in less efficient catalysts. nih.gov However, for more challenging substrates, such as ortho-substituted aryl halides, ligands with greater steric bulk may provide better results. nih.govacs.org The steric hindrance can also influence the stereochemistry of the complexes formed. wikipedia.org

Continuous Flow Synthesis Techniques for Protected Diamine Derivatives

Continuous flow synthesis has emerged as a powerful alternative to traditional batch-mode production for the synthesis of protected diamine derivatives. nih.goved.ac.ukacs.org This technique offers several advantages, including precise control over reaction parameters such as temperature and residence time, leading to improved selectivity and yields. sigmaaldrich.com

In the context of diamines, achieving selective mono-protection can be challenging in batch processes due to the presence of two reactive amino groups. ed.ac.uk Flow chemistry can address this by maintaining system homogeneity and allowing for fine-tuning of reaction conditions to favor the formation of the mono-protected product. For example, a series of mono-protected aliphatic diamines, including N-Boc, N-Fmoc, and N-Ddiv protected compounds, have been synthesized in good yields (45-91%) using a tubular flow reactor. nih.goved.ac.ukacs.org Short residence times and low temperatures generally favor mono-carbamation. ed.ac.uk This methodology provides a direct and scalable route to these important synthetic intermediates. nih.govacs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Diamine Protection

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Homogeneity | Often inhomogeneous, leading to product mixtures. ed.ac.uk | Highly homogeneous, allowing for better control. sigmaaldrich.com |

| Parameter Control | Difficult to precisely control temperature and mixing. sigmaaldrich.com | Precise control over temperature, pressure, and residence time. nih.goved.ac.uk |

| Selectivity | Can be difficult to achieve selective mono-protection. ed.ac.uk | Favors mono-protection under optimized conditions. ed.ac.uk |

| Scalability | Can be challenging to scale up consistently. | Readily scalable for multi-gram production. nih.goved.ac.ukacs.org |

| Yields for Mono-protection | Often results in mixtures of unprotected, mono-, and di-protected products. sigmaaldrich.com | Can achieve high yields of the desired mono-protected product. nih.goved.ac.uk |

Isotopic Labeling Approaches for Mechanistic Research

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms. wikipedia.orgnih.gov By replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)), researchers can track the fate of these atoms throughout a chemical transformation. wikipedia.org

In the context of butane-2,3-diamine and its derivatives, isotopic labeling can provide valuable insights into reaction pathways and the nature of intermediates. For instance, deuterium labeling can be used to study hydrogen-exchange reactions and to probe the kinetic isotope effect, which can help determine the rate-determining step of a reaction. wikipedia.orgnih.gov The introduction of deuterium can strengthen carbon-hydrogen bonds, leading to slower reaction rates if that bond is broken in the rate-determining step. nih.gov

Various methods exist for introducing isotopic labels. For deuterium labeling, sources like deuterium oxide (D₂O) or deuterium gas (D₂) are commonly used, often in the presence of a metal catalyst such as palladium. nih.govacs.org The analysis of the isotopically labeled products is typically performed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can detect the mass difference or the change in nuclear spin properties caused by the isotopic substitution. wikipedia.orgnih.gov These studies are crucial for understanding the intricate details of catalytic cycles and reaction mechanisms involving diamine ligands. researchgate.netresearchgate.net

Coordination Chemistry and Ligand Design

Butane-2,3-diamine (B3053815) Hydrochloride as a Chelating Ligand in Transition Metal Complexes

Butane-2,3-diamine is a bidentate ligand that coordinates to metal ions through its two amino groups, forming a stable five-membered chelate ring. The hydrochloride salt is often used as a convenient and stable starting material for the synthesis of these complexes. The presence of two chiral centers in butane-2,3-diamine gives rise to three stereoisomers: the chiral enantiomers (R,R)- and (S,S)-butane-2,3-diamine, and the achiral meso-(R,S)-butane-2,3-diamine. wikipedia.org This stereoisomerism is a critical factor that dictates the geometry and properties of the resulting metal complexes.

Formation Constants and Thermodynamic Parameters of Complexation

The stability of metal complexes in solution is quantified by their formation constants (or stability constants), which represent the equilibrium constant for the formation of the complex from its constituent metal ion and ligands. While extensive databases of formation constants for metal complexes exist, specific thermodynamic data for the complexation of butane-2,3-diamine hydrochloride with a wide range of transition metals is not extensively tabulated in the readily available literature. However, general principles of coordination chemistry allow for predictions of relative stabilities.

The chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands, is a primary driver for the formation of stable butane-2,3-diamine complexes. The formation of a five-membered ring upon chelation is entropically favored. The thermodynamic parameters of complexation, namely the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide a more complete picture of the driving forces behind complex formation.

To provide a concrete example, though not for butane-2,3-diamine specifically, the table below illustrates typical formation constants for copper(II) with a related diamine, ethylenediamine. This data serves to demonstrate the magnitude of stability constants for such complexes.

| Metal Ion | Ligand | Stepwise Formation Constants (log K) | Overall Formation Constant (log β) |

| Cu(II) | Ethylenediamine | log K₁ = 10.7, log K₂ = 9.3 | log β₂ = 20.0 |

Stereochemical Influence of Butane-2,3-diamine Isomers on Metal Centers

The stereochemistry of the butane-2,3-diamine ligand profoundly influences the geometry and isomerism of the resulting metal complexes, particularly in octahedral systems. When three bidentate ligands coordinate to a metal center, two possible arrangements of the ligands can arise, designated as facial (fac) and meridional (mer) isomers.

Furthermore, the chirality of the butane-2,3-diamine isomers introduces additional layers of stereoisomerism. For instance, in tris(chelate) cobalt(III) complexes, the use of the meso-(R,S)-2,3-butanediamine ligand can lead to the formation of both fac and mer isomers. electronicsandbooks.comrsc.org The chiral (R,R)- and (S,S)-enantiomers, on the other hand, can induce chirality at the metal center, leading to the formation of diastereomers.

A key aspect of the stereochemistry of these complexes is the orientation of the methyl groups on the chelate ring. In the structure of [Co(meso-2,3-butanediamine)₂CO₃]⁺, it has been confirmed that the methyl groups can adopt axial positions on the diamine-cobalt rings, a conformation that is relatively rare. wikipedia.org The interplay between the ligand's intrinsic chirality and the potential for different coordination geometries leads to a rich and complex stereochemical landscape. Studies on tris(meso-2,3-butanediamine)cobalt(III) have shown that the resulting complexes are highly flexible and conformationally labile. electronicsandbooks.com

Conformational Analysis of Chelate Rings within Complexes

The five-membered chelate ring formed by butane-2,3-diamine is not planar and can adopt puckered conformations. These conformations are typically described as either "gauche" or "envelope" forms. The relative stability of these conformers is influenced by a combination of torsional strain within the ring and steric interactions between the substituents on the ring and other ligands coordinated to the metal center.

In the context of butane (B89635), the anti conformation, where the two methyl groups are at a 180° dihedral angle, is the most stable. libretexts.org However, when butane-2,3-diamine chelates to a metal, the geometry of the coordination sphere imposes constraints on the possible conformations of the chelate ring. The gauche conformation, where the two methyl groups have a dihedral angle of approximately 60°, becomes a key feature of the chelate ring. chemistrysteps.comrsc.org

The "gauche effect" can sometimes lead to the gauche conformation being more stable than the anti conformation, particularly when electronegative substituents are present. wikipedia.org In the case of butane-2,3-diamine complexes, the orientation of the methyl groups (axial or equatorial) with respect to the plane of the chelate ring is a critical factor. The interplay of steric hindrance and electronic effects determines the preferred conformation. For example, in tris(meso-2,3-butanediamine)cobalt(III) complexes, the presence of tetrahedral oxyanions in solution has been shown to stabilize the lel chelate ring conformation, where the C-C bond of the diamine is parallel to the C₃ axis of the complex. electronicsandbooks.com

Synthesis and Characterization of Metal-Butane-2,3-diamine Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the diamine ligand in a suitable solvent. The hydrochloride salt is often neutralized in situ or prior to the reaction to liberate the free diamine for coordination. The resulting complexes can be characterized by a variety of techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, and single-crystal X-ray diffraction.

Preparation of Bis(diamine)Metal(II) and Metal(III) Complexes

The preparation of bis(diamine)metal(II) complexes, with the general formula [M(diamine)₂]²⁺, and tris(diamine)metal(III) complexes, [M(diamine)₃]³⁺, are common in coordination chemistry.

A general procedure for the synthesis of a bis(butane-2,3-diamine)copper(II) complex might involve the following steps:

Dissolving a copper(II) salt, such as copper(II) chloride, in a solvent like ethanol or water.

Adding a stoichiometric amount (2 equivalents) of this compound, often with a base to neutralize the HCl.

The reaction mixture is then typically stirred, and the complex may precipitate out of solution or be isolated by evaporation of the solvent.

For the synthesis of tris(diamine)metal(III) complexes, such as those of cobalt(III), an oxidizing agent is often required to convert the metal from a +2 to a +3 oxidation state. A representative synthesis for a tris(diamine)cobalt(III) complex is as follows:

A solution of a cobalt(II) salt, like cobalt(II) chloride, is prepared.

Three equivalents of the diamine are added.

An oxidizing agent, such as hydrogen peroxide or air, is introduced to oxidize the Co(II) to Co(III).

The resulting tris(diamine)cobalt(III) complex can then be isolated as a salt with a suitable counter-ion.

Design of Polydentate Ligands Incorporating Butane-2,3-diamine Scaffolds

The butane-2,3-diamine scaffold can be used as a building block for the synthesis of more complex polydentate ligands. A common strategy is to react the diamine with aldehydes or ketones to form Schiff base ligands. These ligands can have additional donor atoms, leading to higher denticity.

For example, the condensation reaction of butane-2,3-diamine with two equivalents of salicylaldehyde or a substituted salicylaldehyde would result in a tetradentate N₂O₂ Schiff base ligand. yu.edu.josemanticscholar.org The general reaction is as follows:

2 R-CHO + H₂N-CH(CH₃)-CH(CH₃)-NH₂ → R-CH=N-CH(CH₃)-CH(CH₃)-N=CH-R + 2 H₂O

Where R is a salicyl group or a derivative thereof. These tetradentate ligands can then be used to form stable complexes with a variety of transition metals. The properties of the resulting complexes can be tuned by modifying the substituents on the salicylaldehyde precursor. The synthesis of such ligands often involves refluxing the diamine and the aldehyde in a solvent like ethanol. wikipedia.org The resulting Schiff base can then be complexed with a metal salt to form the desired coordination compound. mdpi.com

Spectroscopic and Crystallographic Investigations of Coordination Compounds

X-ray Crystallography for Absolute Configuration and Structural Elucidation

Single-crystal X-ray crystallography is a powerful and definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides unambiguous information about bond lengths, bond angles, coordination geometry, and the absolute configuration of chiral centers in coordination compounds of butane-2,3-diamine.

The determination of absolute configuration is particularly crucial for complexes synthesized with the enantiomerically pure forms of butane-2,3-diamine, such as (2R,3R)-butane-2,3-diamine or (2S,3S)-butane-2,3-diamine. The method is based on the phenomenon of anomalous diffraction (or resonant scattering), which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. mit.eduresearchgate.net This effect allows for the differentiation between a chiral molecule and its mirror image, confirming the absolute stereochemistry. mit.eduresearchgate.net

In the context of butane-2,3-diamine complexes, X-ray crystallography has been used to confirm the stereochemistry and structure of related compounds. For instance, the structure of the cation [Co(meso-2,3-butanediamine)₂CO₃]⁺ was determined by X-ray crystallography, revealing the presence of axial methyl groups on the diamine-cobalt chelate rings. wikipedia.org This level of detail is essential for understanding the steric and electronic interactions within the complex.

Structural elucidation by X-ray diffraction provides key parameters that define the coordination environment. For a hypothetical complex, a crystallographic study would yield data such as those presented in the table below.

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal structure. | P2₁ |

| Unit Cell Dimensions (a, b, c, β) | The dimensions of the unit cell. | a = 15.72 Å, b = 5.65 Å, c = 31.40 Å, β = 93.16° |

| Metal-Nitrogen (M-N) Bond Length | The distance between the central metal ion and the nitrogen atoms of the butane-2,3-diamine ligand. | 2.05 Å |

| N-M-N Bite Angle | The angle formed by the two coordinating nitrogen atoms and the central metal ion. | 83.5° |

| Flack Parameter | A value used to confirm the absolute configuration of a chiral structure. A value near zero for the correct enantiomer. | -0.004(14) |

Note: The data in the table are illustrative examples based on typical coordination complexes and published data for similar structures and are not from a specific this compound complex. nih.gov

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment in Complexes

Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemical features of a molecule in solution. morressier.com For coordination complexes of butane-2,3-diamine, CD spectroscopy is invaluable for assigning the absolute configuration of the chiral ligand and determining the stereochemistry of the resulting metal complex.

The different stereoisomers of butane-2,3-diamine—(2R,3R), (2S,3S), and meso—impart distinct chiroptical properties upon coordination to a metal center. The meso form is achiral and will not give a CD signal unless it adopts a chiral conformation upon chelation. In contrast, the chiral (R,R) and (S,S) enantiomers produce nearly mirror-image CD spectra.

The CD spectrum of a metal complex is sensitive to several sources of chirality:

Vicinal Effect: The chirality of the carbon atoms in the butane-2,3-diamine ligand itself.

Conformational Effect: The chirality of the five-membered chelate ring formed upon coordination, which typically adopts a δ (delta) or λ (lambda) conformation.

Studies on similar diamine complexes, such as those with (S)-3,3-dimethyl-1,2-butanediamine, have shown that the bulky substituents force the chelate ring into a specific conformation (e.g., a δ conformation), which dominates the CD spectrum. uq.edu.au By comparing the CD spectra of complexes with butane-2,3-diamine to those of related ligands with known absolute configurations, the stereochemistry can be confidently assigned. uq.edu.auacs.org

| Complex Type | Transition | Wavelength (λ, nm) | Molar Ellipticity (Δε) | Stereochemical Information |

|---|---|---|---|---|

| [Co(NH₃)₄((S)-dmbn)]³⁺ | ¹A₁g → ¹Eₐ | 491 | -0.34 | Vicinal and conformational effects of the S-diamine ligand. |

| Λ-[Co((S)-dmbn)₃]³⁺ | ¹A₁g → ¹Eₐ | 494 | +1.71 | Dominant configurational effect (Λ) combined with ligand effects. |

| [Pt(NH₃)₂((S)-dmbn)]²⁺ | ¹A₁g → ³Eₐ | 300 | +0.07 | Stereochemistry of the square-planar complex. |

Note: The table presents representative data for complexes of (S)-3,3-dimethyl-1,2-butanediamine (dmbn), a structurally related diamine, to illustrate the principles of CD spectroscopy in stereochemical assignment. uq.edu.au

Vibrational and Electronic Spectroscopy for Ligand Field Analysis

Vibrational and electronic spectroscopy provide complementary information about bonding and electronic structure in butane-2,3-diamine coordination compounds.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. When this compound coordinates to a metal ion, characteristic shifts in its vibrational frequencies occur, which can be used to confirm complex formation and study the nature of the metal-ligand bond.

Key spectral regions of interest include:

N-H Stretching: The stretching vibrations of the amine groups, typically found in the 3200-3400 cm⁻¹ region, are sensitive to coordination. A shift to lower frequencies (red shift) upon complexation indicates a weakening of the N-H bond due to the donation of electron density from the nitrogen atom to the metal.

Metal-Nitrogen (M-N) Stretching: New vibrational modes corresponding to the M-N bond appear at lower frequencies (typically 400-600 cm⁻¹). These bands are direct evidence of coordination.

A comparison of the vibrational spectra of the free ligand and the metal complex allows for the identification of these changes. For instance, in a study of a zinc complex with a ligand derived from butane-2,3-dione, Raman spectroscopy was used to identify key vibrational bands of the coordinated ligand framework. nih.gov

| Vibrational Mode | Typical Frequency (Free Ligand, cm⁻¹) | Typical Frequency (Coordinated Ligand, cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(N-H) | ~3350 | ~3250 | Shift to lower frequency indicates N-coordination. |

| δ(N-H) | ~1600 | ~1580 | Shift confirms changes in the amine group environment. |

| ν(M-N) | - | 400 - 600 | Appearance of new band confirms metal-ligand bond formation. |

Note: The frequencies in the table are generalized examples for primary amine complexes.

Electronic Spectroscopy (UV-Visible)

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule. For transition metal complexes of butane-2,3-diamine, the most important features in the visible region of the spectrum are the d-d electronic transitions. The energy of these transitions is directly related to the splitting of the metal d-orbitals caused by the electric field of the ligands, a concept described by Ligand Field Theory.

The energy difference between the t₂g and eₐ sets of d-orbitals in an octahedral complex is denoted as Δₒ (or 10Dq). The magnitude of Δₒ is a measure of the ligand field strength. By analyzing the UV-Vis spectrum, one can determine Δₒ and other ligand field parameters, such as the Racah parameter (B), which relates to inter-electronic repulsion. These parameters provide insight into the nature of the metal-ligand bond (e.g., its degree of covalency). researchgate.net

For example, spectroscopic studies on Ni²⁺ complexes with meso- and (±)-butane-2,3-diamine have confirmed the existence of square-planar species based on their characteristic electronic spectra. rsc.org

| Complex (Hypothetical) | Observed Transitions (cm⁻¹) | Assignment (Octahedral Field) | Calculated Ligand Field Parameter |

|---|---|---|---|

| [Ni(butane-2,3-diamine)₃]²⁺ | ν₁: ~11,000 | ³A₂g → ³T₂g | Δₒ = ~11,000 cm⁻¹ |

| ν₂: ~18,000 | ³A₂g → ³T₁g(F) | ||

| [Co(butane-2,3-diamine)₃]³⁺ | ν₁: ~21,000 | ¹A₁g → ¹T₁g | Δₒ = ~23,000 cm⁻¹ |

| ν₂: ~29,000 | ¹A₁g → ¹T₂g |

Note: The data presented are illustrative for typical Ni(II) and Co(III) amine complexes and are used to demonstrate the principles of ligand field analysis.

Applications in Asymmetric Catalysis

Butane-2,3-diamine (B3053815) Derivatives as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Derivatives of butane-2,3-diamine can function as chiral auxiliaries, although their more prominent role is as chiral ligands in catalytic systems. As ligands, they coordinate to a metal center, and the resulting complex acts as the catalyst. The arrangement of the two amino groups on adjacent carbons allows for the formation of a stable five-membered chelate ring with metal ions, a property that is extensively exploited in asymmetric catalysis.

The enantioselective reduction of prochiral ketones and imines is a cornerstone of modern synthetic chemistry, providing access to valuable chiral alcohols and amines. princeton.edubeilstein-journals.org Catalysts derived from butane-2,3-diamine have been explored in this context, particularly in iridium-catalyzed asymmetric hydrogenation.

In a comparative study of iridium-based catalysts for the asymmetric hydrogenation of prochiral ketones, a ligand featuring a butane-2,3-diyl backbone was investigated. While complete conversion of the substrate was achieved, the enantioselectivity was found to be lower compared to a ligand with a pentane-2,4-diyl backbone. nih.gov This highlights the subtle but significant impact of the ligand backbone structure on the stereochemical outcome of the reaction.

The general efficacy of chiral diamine ligands in such transformations is well-established. For instance, ruthenium catalysts bearing chiral tridentate phosphine-diamine ligands have demonstrated high efficiency in the hydrogenation of ketones, achieving up to 98% enantiomeric excess (e.e.) for certain substrates. nih.gov While not specifically utilizing a butane-2,3-diamine derivative, this work underscores the potential of the diamine scaffold in creating highly selective catalysts. Similarly, iridium complexes with hydrophilic chiral C₂-symmetric diamine ligands have been successfully employed in the asymmetric hydrogenation of ketones in aqueous media. researchgate.net

To illustrate the typical performance of such catalytic systems, the following table presents data from the asymmetric transfer hydrogenation of various ketones using an iridium catalyst with a polymeric chiral diamine ligand, showcasing the high enantioselectivities that can be achieved.

| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|

| Acetophenone | 1-Phenylethanol | >99 | 98 |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 99 |

| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 97 |

| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >99 | 96 |

This table is illustrative of the performance of chiral diamine-based catalysts in asymmetric transfer hydrogenation and is based on data for a polymeric diamine ligand system. nih.gov

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral diamines and their derivatives are prominent structural motifs in organocatalysts, often functioning through the formation of enamine or iminium ion intermediates.

While specific examples detailing the use of butane-2,3-diamine frameworks in organocatalytic reactions are not extensively documented in the reviewed literature, the broader class of chiral diamines has been successfully applied in a range of transformations, including Michael additions and aldol reactions. nih.govmdpi.comsemanticscholar.org For instance, primary amine-based organocatalysts derived from chiral diamines have been shown to be effective in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitrostyrenes, achieving excellent enantioselectivities. mdpi.com

The general mechanism in these reactions often involves the condensation of the primary amine of the catalyst with a ketone or aldehyde substrate to form a chiral enamine. This enamine then reacts with an electrophile, with the stereochemical outcome being directed by the chiral scaffold of the catalyst. The following table provides representative results for the organocatalytic asymmetric Michael reaction of various nitrostyrenes with a cyclic β-ketoester, catalyzed by a tosylated chiral primary amine.

| Nitrostyrene Substituent | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) of Major Diastereomer | Yield (%) |

|---|---|---|---|

| H | 85:15 | 90:10 | 85 |

| 4-Cl | 88:12 | 92:8 | 88 |

| 4-Br | 87:13 | 91:9 | 90 |

| 2-Cl | 82:18 | 89:11 | 82 |

This table illustrates the effectiveness of chiral primary amine catalysts in asymmetric Michael additions and is based on data for a Ts-DPEN catalyst. mdpi.com

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanism of a catalytic reaction is crucial for rational catalyst design and optimization. For catalysts derived from butane-2,3-diamine, mechanistic studies focus on how the ligand's structure influences the catalyst's activity and selectivity, as well as identifying key intermediates and transition states in the catalytic cycle.

The steric and electronic properties of a chiral ligand are paramount in determining the enantioselectivity of a catalytic reaction. By modifying the substituents on the nitrogen atoms of butane-2,3-diamine, both the steric bulk and the electron-donating or -withdrawing nature of the resulting ligand can be systematically varied.

Steric hindrance plays a crucial role in differentiating between the two prochiral faces of a substrate. Bulky substituents on the ligand can create a more defined chiral pocket around the metal center, forcing the substrate to adopt a specific orientation for the reaction to occur, thereby leading to higher enantioselectivity.

The electronic properties of the ligand influence the reactivity of the metal center. Electron-donating groups can increase the electron density on the metal, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Conversely, electron-withdrawing groups can make the metal center more electrophilic. In organocatalysis, the electronic nature of substituents on the catalyst framework can influence the acidity or basicity of key functional groups, thereby affecting catalytic activity and selectivity. For example, in aldol reactions catalyzed by L-proline amides, catalysts with strong electron-withdrawing groups exhibit higher catalytic activity and enantioselectivity. nih.gov

The identification and characterization of reaction intermediates and transition states provide deep insights into the catalytic mechanism and the origin of enantioselectivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study catalytic hydrogenation reactions and elucidate the chemical composition inside the reactor. cam.ac.uk

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for studying reaction mechanisms. researchgate.net DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products. This allows for the determination of the most likely reaction pathway and the identification of the enantioselectivity-determining step. For example, in the asymmetric hydrogenation of imines catalyzed by transition metal complexes, the mechanism is believed to involve the coordination of the nitrogen atom to the metal, followed by oxidative addition of dihydrogen and subsequent hydride transfer. umb.edu Computational studies can help to elucidate the precise geometry of the transition state for the hydride transfer, revealing the key interactions between the ligand and the substrate that lead to the observed stereoselectivity.

Catalyst Design and Optimization Strategies

The design and optimization of catalysts based on the butane-2,3-diamine scaffold are guided by mechanistic understanding and empirical screening. The modular nature of ligands derived from this diamine allows for a systematic approach to catalyst improvement.

Key strategies for catalyst design include:

Modification of N-Substituents: Introducing a wide variety of substituents on the nitrogen atoms allows for the fine-tuning of steric and electronic properties. This can range from simple alkyl or aryl groups to more complex chiral moieties that can introduce additional stereochemical control.

Incorporation into Polymeric Structures: As demonstrated with other chiral diamines, incorporating the catalytic unit into a polymer backbone can facilitate catalyst recovery and reuse, which is a significant advantage for industrial applications. Polymeric catalysts can also exhibit enhanced activity and stability. nih.gov

Synthesis of Tridentate Ligands: Extending the bidentate diamine structure to a tridentate ligand by incorporating an additional coordinating group (e.g., a phosphine or a hydroxyl group) can lead to more rigid and well-defined metal complexes, often resulting in higher enantioselectivities. nih.gov

The optimization process typically involves screening a library of catalysts with systematically varied ligand structures for a specific reaction. The results of this screening, combined with insights from mechanistic studies, guide the design of next-generation catalysts with improved performance. The synthesis of chiral amines and their derivatives is a well-developed field, providing a wide range of tools for creating novel ligand structures. nih.gov

Development of Robust and Recyclable Catalytic Systems

A significant area of research in catalysis is the development of systems that are not only efficient but also robust and recyclable, addressing both economic and environmental concerns. Ligands derived from butane-2,3-diamine are instrumental in this pursuit through the strategy of immobilization. By anchoring the chiral catalyst onto a solid support, it is converted from a homogeneous to a heterogeneous system. This heterogenization is key to creating a robust and easily recyclable catalyst.

Immobilization facilitates catalyst recovery and reuse, which is crucial for sustainable chemical processes. For instance, a butane-2,3-diamine-metal complex can be tethered to polymers, silica, or other insoluble materials. This allows for the catalyst to be easily separated from the reaction mixture by simple filtration, eliminating the need for complex purification steps. This approach has been shown to be a viable and reproducible method for immobilizing metal complexes, leading to materials that are both effective and recyclable with minimal metal leaching. nih.govrsc.org

Furthermore, these solid-supported catalysts are well-suited for use in continuous flow systems. The catalyst can be packed into a column or reactor, and the reactants are flowed through it. This setup allows for greater control over reaction conditions, improved heat and mass transfer, and straightforward product collection, thereby enhancing process sustainability and efficiency.

Ligand Modification for Enhanced Enantioselectivity and Yield

The efficacy of a chiral catalyst is profoundly influenced by the structure of its ligand. Minor modifications to the ligand scaffold can lead to significant changes in catalytic activity, substrate scope, and, most importantly, enantioselectivity and product yield. mdpi.com The butane-2,3-diamine framework offers a versatile platform for such modifications.

Research into the synthesis of polyfunctionalized diamines has demonstrated the power of sequential transition metal-catalyzed processes. nih.gov In one such study, a palladium-catalyzed asymmetric allylic amination was optimized by modifying the chiral ligand used. nih.gov Initial studies using a specific chiral ligand (L1) in the reaction between a cyclohexenol-derived carbonate and a sulfamate nucleophile resulted in the desired product with good yield and high enantiomeric excess (ee). nih.gov

However, by systematically altering the ligand structure, an improved ligand (L2) was identified that enhanced the asymmetric induction to over 90% ee. nih.gov This highlights how targeted ligand modification can fine-tune the chiral environment of the catalyst, leading to superior stereocontrol. The optimization process showed that while factors like catalyst loading and solvents had minimal influence on enantioselectivity, the choice of ligand was paramount. nih.gov

The following table summarizes the optimization of the Pd-catalyzed allylic amination, illustrating the impact of ligand modification on reaction outcomes.

| Entry | Ligand | Catalyst Loading (mol %) | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | L1 | 2.5 | THF | 70 | 88 |

| 2 | L1 | 2.5 | Dioxane | 65 | 87 |

| 3 | L1 | 5.0 | THF | 85 | 88 |

| 4 | L2 | 2.5 | THF | 75 | >90 |

| 5 | L2 | 2.5 | Dioxane | 72 | >90 |

Data derived from studies on the optimization of Pd-catalyzed asymmetric allylic amination. nih.gov L1 and L2 represent different chiral ligands used in the study.

This ability to systematically modify the butane-2,3-diamine core allows for the creation of extensive ligand libraries. These libraries can then be screened to identify the optimal catalyst for a specific asymmetric transformation, accelerating the discovery of highly efficient and selective reactions.

Computational and Theoretical Studies

Quantum Chemical Calculations of Butane-2,3-diamine (B3053815) and its Complexes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the fundamental aspects of chemical compounds. These calculations provide a detailed picture of the electron distribution and energy of a molecule, which in turn dictates its physical and chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for predicting molecular properties and has been widely applied to study the structures and energetic properties of various compounds. nih.gov DFT calculations can determine the optimized geometries, frequencies, and energies of molecules in their ground state. sid.ir

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's stability and reactivity. A smaller gap generally indicates higher reactivity. sid.ir For instance, in a study of N-(2-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine, the calculated HOMO and LUMO energies confirmed charge transfer within the molecule. sid.ir

The reactivity of amines, which are organic compounds containing carbon-nitrogen bonds, is largely influenced by the lone pair of electrons on the nitrogen atom. wikipedia.org This lone pair makes them nucleophilic and basic. wikipedia.org DFT can be used to model the reactivity of amines in various reactions, such as alkylation, acylation, and sulfonation. wikipedia.org

| Parameter | Description | Significance in DFT Studies |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability of a molecule to donate electrons; related to its nucleophilicity and reactivity in oxidation reactions. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Indicates the ability of a molecule to accept electrons; related to its electrophilicity and reactivity in reduction reactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity. |

| Electron Density | The probability of finding an electron in a particular region of space around a molecule. | Reveals the distribution of charge within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

The three-dimensional arrangement of atoms in a molecule, known as its conformation, can significantly impact its properties and reactivity. For a flexible molecule like butane-2,3-diamine, various conformations are possible due to rotation around its carbon-carbon single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

For the parent molecule, butane (B89635), conformational analysis reveals several key arrangements. The most stable conformation is the 'anti' conformation, where the two terminal methyl groups are as far apart as possible (dihedral angle of 180°). libretexts.org The 'gauche' conformation, with a dihedral angle of 60° between the methyl groups, is less stable due to steric repulsion. libretexts.orglibretexts.org Eclipsed conformations, where the substituents on adjacent carbons are aligned, are the least stable and represent energy maxima on the potential energy surface. libretexts.org The energy difference between the anti and gauche conformations in butane is approximately 0.9 kcal/mol. youtube.com

In butane-2,3-diamine, the presence of amino groups introduces the possibility of intramolecular hydrogen bonding. This interaction, where a hydrogen atom on one amino group interacts with the nitrogen atom of the other, can stabilize certain conformations. For the related molecule, 2,3-butanediol (B46004), studies have shown that a gauche arrangement of the O-C-C-O dihedral angle is favored due to intramolecular hydrogen bonding. researchgate.net It is plausible that similar interactions play a role in determining the preferred conformations of butane-2,3-diamine.

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (Butane) | Key Features |

|---|---|---|---|

| Anti | 180° | Lowest | Methyl groups are furthest apart, minimizing steric strain. libretexts.org |

| Gauche | 60° | Higher than Anti | Methyl groups are closer, leading to some steric repulsion. libretexts.orglibretexts.org |

| Eclipsed (H, CH3) | 120° | Higher than Gauche | A methyl group is aligned with a hydrogen atom. |

| Eclipsed (CH3, CH3) | 0° | Highest | Methyl groups are aligned, resulting in maximum steric strain. libretexts.org |

Quantum chemical calculations are highly effective in predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For instance, DFT methods can be used to calculate the infrared (IR) and Raman spectra of a molecule. sid.ir These calculations provide the vibrational frequencies and intensities of the different modes, which correspond to the peaks observed in the experimental spectra. By comparing the calculated and experimental spectra, the structure and conformation of the molecule can be confirmed.

Furthermore, computational methods can be employed to explore potential reaction pathways. By calculating the energies of reactants, products, and transition states, the feasibility and mechanism of a chemical reaction can be elucidated. mdpi.com For example, in the context of catalysis, DFT can be used to model the interaction of a reactant with a catalyst and to determine the energy barriers for different reaction steps. This information is invaluable for designing more efficient catalysts and for understanding the underlying principles of chemical transformations.

Molecular Dynamics and Molecular Modeling Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a molecule at a static level, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, diffusion, and other time-dependent processes. youtube.com

Molecular dynamics simulations are particularly useful for studying the interaction of molecules with surfaces, a process known as adsorption. This is relevant for understanding heterogeneous catalysis, where reactions occur at the surface of a solid catalyst. For instance, the adsorption of 2,3-butanediol on a Ruthenium oxide (RuO2) surface has been studied to understand its conversion to butene, a precursor for jet fuel. osti.gov Such simulations can identify the most favorable adsorption sites and the orientation of the molecule on the surface.

The insights gained from these simulations can help in designing better catalysts by modifying the surface to enhance the adsorption of the reactant and facilitate the desired reaction pathway.

Butane-2,3-diamine, with its two amino groups, can act as a bidentate ligand, forming complexes with metal ions. wikipedia.org These metal complexes can have important applications in catalysis. Molecular modeling and MD simulations can be used to study the interactions between the butane-2,3-diamine ligand, the metal center, and the substrate (the molecule undergoing the reaction).

These simulations can provide insights into how the ligand influences the catalytic activity and selectivity of the metal complex. nih.gov For example, the steric and electronic properties of the ligand can affect the accessibility of the metal center to the substrate and can stabilize the transition state of the desired reaction. nih.gov By understanding these ligand-substrate and ligand-metal interactions, it is possible to design more effective and selective catalysts for a wide range of chemical transformations. nih.gov

In Silico Approaches to Ligand Design and Catalyst Screening

The application of computational and theoretical studies has become an indispensable tool in modern chemistry for the rational design of ligands and the predictive screening of catalysts. In the context of butane-2,3-diamine and its derivatives, such as butane-2,3-diamine hydrochloride, in silico methods provide profound insights into the structural and electronic properties that govern their efficacy in catalysis, particularly in asymmetric synthesis. These computational approaches allow for the exploration of conformational landscapes, the nature of metal-ligand interactions, and the prediction of catalytic activity, thereby guiding experimental efforts towards more efficient and selective catalytic systems.

The primary amine functionalities of butane-2,3-diamine serve as potent coordination sites for transition metals, forming stable complexes that can act as chiral catalysts. The stereochemistry of the diamine, which can exist as meso and a pair of enantiomers ((R,R) and (S,S)), is a critical determinant of the stereochemical outcome of the catalyzed reactions. mdpi.com Computational models are instrumental in elucidating how the specific three-dimensional arrangement of the butane-2,3-diamine ligand within a metal complex influences the approach of substrates to the catalytic center, thus controlling the enantioselectivity of the reaction.

Theoretical investigations, often employing Density Functional Theory (DFT), are utilized to calculate the geometric and electronic structures of butane-2,3-diamine-metal complexes. These calculations can predict bond lengths, bond angles, and torsional angles, providing a detailed picture of the catalyst's structure. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps can reveal the nature of the metal-ligand bonding and identify the sites most susceptible to nucleophilic or electrophilic attack. This information is crucial for understanding the reaction mechanism at a molecular level and for designing more effective catalysts.

Molecular docking studies represent another powerful in silico technique for screening potential catalysts. unibas.it In this approach, the butane-2,3-diamine ligand or its metal complex is computationally "docked" into the active site of a target molecule or a model of the transition state. The binding affinity and the geometric fit are then evaluated using scoring functions. This allows for the rapid screening of a large library of potential ligand modifications or metal centers to identify the most promising candidates for a specific catalytic transformation.

The following tables present computational data for butane-2,3-diamine, which serves as the parent compound for this compound. This data is foundational for in silico studies aimed at ligand design and catalyst screening.

Table 1: Computed Properties of Butane-2,3-diamine Stereoisomers

| Property | (2R,3R)-butane-2,3-diamine | (2R,3S)-butane-2,3-diamine (meso) |

| Molecular Formula | C₄H₁₂N₂ | C₄H₁₂N₂ |

| Molecular Weight | 88.15 g/mol | 88.15 g/mol |

| IUPAC Name | (2R,3R)-butane-2,3-diamine | (2R,3S)-butane-2,3-diamine |

| InChIKey | GHWVXCQZPNWFRO-QWWZWVQMSA-N | GHWVXCQZPNWFRO-ZXZARUISSA-N |

| Topological Polar Surface Area | 30.5 Ų | 30.5 Ų |

| Complexity | 30.5 | 30.5 |

This data is programmatically generated from public chemical databases and provides a baseline for computational modeling.

Table 2: Theoretical Conformational Analysis Parameters

| Parameter | Description | Relevance in Ligand Design |

| Dihedral Angle (N-C-C-N) | The torsional angle between the two amino groups. | Determines the bite angle of the ligand when coordinating to a metal center, which is crucial for catalytic activity and selectivity. |

| Rotational Barriers | The energy required to rotate around the central C-C bond. | Influences the conformational flexibility of the ligand and the stability of different coordination geometries. |

| Intramolecular Hydrogen Bonding | Potential hydrogen bonds between the two amino groups. | Can pre-organize the ligand into a specific conformation, affecting its binding properties and the chirality transfer in catalysis. |

While specific, in-depth computational studies on this compound for catalyst screening are not widely published, the principles of in silico ligand design are broadly applicable. The protonation of the amine groups in the hydrochloride salt would significantly alter the electronic properties and coordination behavior of the ligand. Computational studies would be essential to understand these changes, such as the increased steric bulk and the modified hydrogen bonding capabilities, and how they impact the formation and catalytic activity of the corresponding metal complexes. The development of chiral ligands is a cornerstone of asymmetric synthesis, and computational chemistry provides a powerful platform for the rational design and screening of new and improved catalysts based on scaffolds like butane-2,3-diamine. rsc.orgyale.edu

Advanced Analytical Research Methodologies

Sophisticated Spectroscopic Techniques for Structural Elucidation of Complexes and Reaction Intermediates

The structural elucidation of butane-2,3-diamine (B3053815) hydrochloride complexes and the characterization of their reaction intermediates rely on a suite of sophisticated spectroscopic techniques. These methods provide detailed insights into the molecular geometry, bonding, and electronic properties of these chemical entities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of butane-2,3-diamine complexes in solution. ¹H and ¹³C NMR spectra offer information about the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms, respectively. For instance, in the study of metal complexes, changes in the chemical shifts of the diamine's protons and carbons upon coordination provide evidence of complex formation and can help elucidate the coordination mode. In the analysis of reaction intermediates, specialized NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can be employed to establish through-bond and through-space correlations, which are crucial for piecing together the transient species formed during a chemical transformation. While general NMR principles are widely applied, specific spectral data for butane-2,3-diamine hydrochloride reaction intermediates would be dependent on the particular reaction being studied.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the coordination of the diamine to a metal center. The N-H stretching and bending vibrations in the IR spectrum of this compound are particularly sensitive to coordination. A shift in the frequency of these bands upon complexation can indicate the strength of the metal-nitrogen bond. For example, in studies of diamine complexes, a decrease in the N-H stretching frequency is often observed, which is indicative of the donation of electron density from the nitrogen to the metal.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within the metal complexes of butane-2,3-diamine. For transition metal complexes, the d-d electronic transitions provide information about the coordination geometry and the ligand field strength. The position and intensity of these absorption bands can be used to distinguish between different isomeric forms of a complex, such as square-planar and octahedral geometries. For example, spectroscopic studies have been used to confirm the existence of square-planar bis-complexes of Ni²⁺ with meso-butane-2,3-diamine.

Table 1: Spectroscopic Techniques for Structural Analysis

| Spectroscopic Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H and ¹³C NMR | Connectivity, chemical environment, stereochemistry | Elucidation of solution structure of complexes and reaction intermediates. |

| 2D NMR (COSY, HSQC) | Correlation of neighboring nuclei | Detailed structural analysis of complex reaction intermediates. |

| Infrared (IR) Spectroscopy | Functional groups, coordination effects | Monitoring changes in N-H and C-N vibrational frequencies upon complexation. |

| Raman Spectroscopy | Molecular vibrations, symmetry | Complementary to IR for studying coordination and molecular structure. |

| UV-Visible Spectroscopy | Electronic transitions, coordination geometry | Characterization of metal complexes and determination of coordination environment. |

Advanced Chromatographic Methods for Stereoisomer Purity Assessment

The assessment of stereoisomeric purity is critical for butane-2,3-diamine, which exists as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso diastereomer ((2R,3S)). Advanced chromatographic techniques are the methods of choice for separating and quantifying these stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of chiral compounds. For the analysis of butane-2,3-diamine stereoisomers, chiral stationary phases (CSPs) are often employed. These CSPs contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. The choice of CSP and the mobile phase composition are crucial for achieving baseline separation. For amines like butane-2,3-diamine, which may lack a strong UV chromophore, pre-column derivatization with a UV-active chiral or achiral reagent can be used to enhance detection and improve separation. For instance, derivatization with reagents like (S)-(+)-1-(1-naphthyl)ethyl isocyanate can create diastereomeric derivatives that can be separated on a non-chiral column. nih.gov

Gas Chromatography (GC) is another effective method for the separation of volatile stereoisomers. Similar to HPLC, chiral stationary phases are used in capillary GC columns to resolve enantiomers. The separation of the different stereoisomers of butane-2,3-diol, a related compound, has been successfully achieved using GC. oiv.int For butane-2,3-diamine, derivatization to increase volatility and improve chiral recognition may be necessary. The high resolution of capillary GC allows for the accurate determination of the enantiomeric excess (ee) or diastereomeric ratio (dr).

Table 2: Chromatographic Methods for Stereoisomer Purity

| Chromatographic Method | Stationary Phase | Detection Method | Key Considerations |

|---|---|---|---|

| Chiral HPLC | Chiral Stationary Phase (CSP) | UV-Vis, Refractive Index (RI) | Selection of appropriate CSP and mobile phase is critical for resolution. Derivatization may be required for detection. |

| HPLC with Derivatization | Non-chiral or Chiral Stationary Phase | UV-Vis, Fluorescence | Creation of diastereomers with a chiral derivatizing agent allows separation on achiral phases. |

| Chiral Gas Chromatography | Chiral Stationary Phase (CSP) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Suitable for volatile or derivatized analytes. High resolution for accurate quantification. |

Calorimetric and Potentiometric Studies of Complex Formation Equilibria

The thermodynamics of complex formation between butane-2,3-diamine and metal ions are investigated using calorimetric and potentiometric techniques. These studies provide quantitative data on the stability and energetics of the resulting complexes in solution.

Potentiometric titrations are used to determine the formation constants (stability constants) of the metal complexes. sigmaaldrich.com In a typical experiment, a solution of the metal ion is titrated with a solution of butane-2,3-diamine, and the change in pH or the potential of an ion-selective electrode is monitored. From the titration curve, the stepwise formation constants (K₁, K₂, etc.) for the formation of the mono-, bis-, and tris-diamine complexes can be calculated. These constants provide a measure of the thermodynamic stability of the complexes.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change (enthalpy, ΔH) associated with a binding event. sigmaaldrich.com By titrating a solution of the metal ion with butane-2,3-diamine, the enthalpy of complex formation can be determined. In addition to the enthalpy, ITC can also provide the binding constant (K), stoichiometry (n), and entropy (ΔS) of the interaction from a single experiment. This comprehensive thermodynamic profile is invaluable for understanding the driving forces behind complex formation. For instance, calorimetric measurements have been used to determine the enthalpy changes for the formation of nickel(II), copper(II), and zinc(II) complexes with both meso- and (±)-butane-2,3-diamine. sigmaaldrich.com

Table 3: Thermodynamic Data for Metal Complex Formation

| Metal Ion | Ligand Stereoisomer | Technique | Thermodynamic Parameter | Finding |

|---|---|---|---|---|

| Ni²⁺, Cu²⁺, Zn²⁺ | meso- and (±)-butane-2,3-diamine | Potentiometry | Formation Constants (log K) | Provides quantitative measure of complex stability. sigmaaldrich.com |

| Ni²⁺, Cu²⁺, Zn²⁺ | meso- and (±)-butane-2,3-diamine | Calorimetry | Enthalpy Change (ΔH) | Reveals the heat released or absorbed during complexation, indicating the nature of the bonding interactions. sigmaaldrich.com |

Applications of High-Resolution Mass Spectrometry for Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular composition of this compound and its derivatives. hmdb.ca Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula of a compound. docbrown.info

Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used HRMS instruments. nih.gov These instruments can resolve species with very similar mass-to-charge ratios, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound, HRMS can be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass.

In the context of reaction monitoring and impurity profiling, HRMS coupled with a separation technique such as liquid chromatography (LC-HRMS) is particularly powerful. This combination allows for the separation of components in a mixture followed by their accurate mass measurement. This is essential for identifying by-products, degradation products, and reaction intermediates, thereby providing a comprehensive understanding of the chemical process. researchgate.net The high sensitivity and specificity of HRMS also make it suitable for the trace-level detection and quantification of impurities. mdpi.com

Table 4: High-Resolution Mass Spectrometry in Chemical Analysis

| HRMS Technique | Information Provided | Application to this compound |

|---|---|---|

| Direct Infusion HRMS | Accurate mass, elemental composition | Confirmation of the molecular formula of the pure compound. |

| LC-HRMS | Separation and accurate mass of components in a mixture | Identification and quantification of impurities, by-products, and reaction intermediates. |

| Tandem HRMS (MS/MS) | Fragmentation patterns, structural information | Structural elucidation of unknown compounds and confirmation of proposed structures. |

Butane 2,3 Diamine Hydrochloride As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic placement of two nucleophilic amino groups makes Butane-2,3-diamine (B3053815) a key component in the construction of intricate organic molecules. Its chirality is particularly significant in the field of asymmetric synthesis, enabling selective interactions with other chiral molecules. smolecule.com

Butane-2,3-diamine hydrochloride is a fundamental component in the synthesis of macrocycles and polyamines due to the reactivity of its two amine functional groups. These groups can react with various electrophiles, most notably dicarbonyl compounds, to form larger, ring-based structures.

A primary method for constructing macrocycles is through a [2+2] Schiff base condensation reaction. In this process, two equivalents of the diamine react with two equivalents of a dicarbonyl compound, often in the presence of a metal ion that acts as a template to guide the cyclization. nih.gov This templating effect helps to overcome the entropic barrier of forming a large ring by pre-organizing the linear precursors. Alkaline earth metal ions are commonly used for this purpose. nih.gov The resulting macrocyclic ligands, such as pyridyldiimine (PDI) macrocycles, possess a defined cavity size that is crucial for their ability to selectively bind metal ions. nih.gov

The diamine is also a precursor to specialized polyamides and other polyamines. For instance, it can undergo N-acylation reactions with dianhydrides like ethylenediaminetetraacetic dianhydride (EDTAD) to form polyamide prepolymers. researchgate.net These polymers can be further cross-linked to create functional materials such as hydrogels. researchgate.net Furthermore, related structures derived from butanedione (the oxidized form of butane-2,3-diamine) can react with other polyamines like triethylenetetramine (B94423) to yield complex macrocyclic polyamines, such as derivatives of tetraazacyclotetradecane (cyclam). royalsocietypublishing.org

| Product Class | Synthetic Approach | Key Reactants | Significance |

|---|---|---|---|

| Macrocyclic Ligands (e.g., PDI Macrocycles) | [2+2] Schiff Base Condensation | Butane-2,3-diamine, Dicarbonyl compounds (e.g., 2,6-diformylpyridine) | Forms cavities for selective metal ion coordination. nih.gov |

| Specialized Polyamides | N-acylation / Polycondensation | Butane-2,3-diamine, Dianhydrides (e.g., EDTAD) | Creates prepolymers for advanced materials like hydrogels. researchgate.net |

| Macrocyclic Polyamines (e.g., Cyclam derivatives) | Condensation followed by Ring-forming Alkylation | Butanedione (derived from the diamine), other polyamines (e.g., triethylenetetramine) | Generates complex polyamine structures with diverse coordination chemistry. royalsocietypublishing.org |

The structural motif of Butane-2,3-diamine is found within various bioactive molecules, and its hydrochloride salt is a recognized intermediate in the pharmaceutical industry. bldpharm.comontosight.ai Its utility stems from its ability to introduce a specific, chiral diamine functionality into a larger molecular scaffold, which is often crucial for biological activity.

Research indicates its role as a building block in the synthesis of certain antibiotics and antihistamines. ontosight.ai For example, it is cited as a precursor in the production of the antibiotic spectinomycin. ontosight.ai The precise stereochemistry of the diamine is critical for ensuring the correct three-dimensional structure of the final drug molecule, which in turn governs its interaction with biological targets like enzymes or receptors.

Beyond traditional pharmaceuticals, Butane-2,3-diamine is used to create advanced biomaterials. It can be incorporated into polymers to create frameworks with specific properties, such as pH-sensitive hydrogels designed for controlled drug release. researchgate.net By reacting it with other monomers, materials with enhanced biocompatibility and specific functional groups can be developed for applications in tissue engineering. researchgate.net

| Bioactive Framework/Application | Role of Butane-2,3-diamine | Example | Reference |

|---|---|---|---|

| Pharmaceuticals | Chiral building block and intermediate | Precursor to antibiotics (e.g., spectinomycin) and antihistamines | ontosight.ai |

| Biomaterials (Hydrogels) | Monomer for polyamide synthesis | Creation of pH-sensitive hydrogels for potential drug delivery applications | researchgate.net |

| Tissue Engineering | Component of biocompatible polymers | Used to create materials with improved cell adhesion and growth properties | researchgate.net |

Investigation of Reaction Pathways and Intermediate Formation

Understanding the reaction pathways of this compound is key to its effective use as a synthetic building block. The primary reactivity is centered on its two amino groups, which act as nucleophiles.

In the synthesis of macrocycles, the reaction proceeds through the formation of Schiff base intermediates (imines). When reacted with a dicarbonyl compound, one amine group attacks a carbonyl carbon, leading to a hemiaminal intermediate, which then dehydrates to form an imine. This process is repeated to form a linear [1+1] adduct, which then dimerizes and cyclizes in a [2+2] fashion. In some syntheses involving butanedione and another diamine, stable tricyclic bis-aminal intermediates are formed, which are then reacted with a dihalide to achieve the final macrocyclic structure. royalsocietypublishing.org